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Compound Name:
2-Chloro-4-fluoro-5-

sulfamoylbenzoic acid

Cat. No.: B1364979 Get Quote

An In-Depth Technical Guide to the Molecular Structure of 2-Chloro-4-fluoro-5-
sulfamoylbenzoic Acid

Abstract: This technical guide provides a comprehensive examination of the molecular

structure, physicochemical properties, and analytical characterization of 2-Chloro-4-fluoro-5-
sulfamoylbenzoic acid (CAS No: 4793-24-2). This document is intended for researchers,

scientists, and drug development professionals who utilize this compound as a critical building

block in synthetic and medicinal chemistry. The guide synthesizes theoretical principles with

practical analytical methodologies, offering insights into structural elucidation through

spectroscopic and computational techniques. While a definitive single-crystal X-ray structure for

this specific molecule is not publicly available, this guide extrapolates likely structural

characteristics based on established data from closely related analogues.

Introduction and Significance
2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is a polysubstituted aromatic compound of

significant interest in medicinal and synthetic chemistry. Its molecular architecture, featuring a

carboxylic acid, a sulfonamide, and two distinct halogen substituents (chloro and fluoro), makes

it a versatile scaffold and a key intermediate in the synthesis of complex molecules.

The sulfonamide moiety is a cornerstone functional group in medicinal chemistry, famously

associated with the "sulfa drugs," the first broadly effective systemic antibacterials.[1] Beyond

their antimicrobial origins, sulfonamides exhibit a vast range of biological activities, appearing
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in diuretics, anticonvulsants, anti-inflammatory agents, and inhibitors of enzymes like carbonic

anhydrase.[1] The carboxylic acid group provides a reactive handle for forming amide or ester

linkages, crucial for creating prodrugs or conjugating the molecule to other pharmacophores.[2]

For instance, this compound is a documented reagent in the synthesis of N-benzyl-N'-(4-

piperidinyl)urea derivatives, which have been investigated as CCR5 antagonists for potential

anti-HIV-1 therapies.[3][4][5]

The specific halogenation pattern—a chlorine atom at position 2 and a fluorine atom at position

4—critically influences the molecule's electronic properties, lipophilicity, and metabolic stability,

which are key determinants of its reactivity and pharmacological profile. This guide will dissect

the molecular structure that underpins the utility of this important chemical entity.

Molecular Identity and Physicochemical Properties
A precise understanding of a molecule begins with its fundamental properties. These identifiers

and characteristics are essential for laboratory handling, analytical characterization, and

regulatory documentation.

Property Value Source(s)

IUPAC Name
2-chloro-4-fluoro-5-

sulfamoylbenzoic acid
[6]

Synonyms
5-(Aminosulfonyl)-2-chloro-4-

fluorobenzoic acid
[5]

CAS Number 4793-24-2 [1][5][7][8]

Molecular Formula C₇H₅ClFNO₄S [7][8]

Molecular Weight 253.64 g/mol [1][7][8]

Melting Point 245-248 °C [4][8]

InChI Key
DDGOQDDPEWYVRD-

UHFFFAOYSA-N
[1]

SMILES
O=C(O)C1=CC(S(=O)

(N)=O)=C(F)C=C1Cl
[9]
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Table 1: Core Chemical and Physical Properties.

Synthesis and Derivatization Pathways
The synthesis of 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid is a multi-step process that

requires precise control over reaction conditions to achieve the desired substitution pattern.

Understanding its synthesis is fundamental to appreciating its role as a starting material and

identifying potential process impurities.

Common Synthetic Routes
Several pathways have been documented, typically starting from more common precursors.

One established route begins with 2-chloro-4-fluorotoluene.[1] The process involves a series of

classical aromatic transformations.

Causality of the Workflow:

Side-Chain Halogenation: The process often starts with photochlorination of the toluene

methyl group to form a benzylidene dichloride. This activates the benzylic position for

subsequent oxidation.

Nitration: A nitro group (-NO₂) is introduced onto the ring using a mixture of concentrated

sulfuric and fuming nitric acids. The existing chloro and fluoro groups direct the nitration to

the 5-position.

Oxidation/Hydrolysis: The benzylidene dichloride is converted to the carboxylic acid.

Reduction & Sulfamoylation: The nitro group is reduced to an amine (-NH₂), which is then

converted into a diazonium salt. Subsequent reaction (sulfonylation) introduces a

chlorosulfonyl group (-SO₂Cl), which is finally aminated to yield the target sulfamoyl (-

SO₂NH₂) group.[1]

An alternative pathway starts from 2-chloro-4-fluorobenzoic acid, which undergoes nitration

followed by the same reduction and sulfamoylation sequence.[1]
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Fig 1: Generalized synthetic pathways to the target molecule.

Structural Elucidation: A Multi-Technique Approach
Determining the precise molecular structure and connectivity requires a combination of

analytical techniques. While X-ray crystallography provides the definitive solid-state structure,

spectroscopic methods like NMR and IR are essential for confirming the structure in solution

and ensuring batch-to-batch consistency.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the covalent framework of organic

molecules in solution. For 2-Chloro-4-fluoro-5-sulfamoylbenzoic acid, both ¹H and ¹³C NMR

provide unambiguous confirmation of the substituent positions.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Aromatic Protons: The molecule has two protons on the aromatic ring.

One proton is at C3 (ortho to the chlorine and meta to the fluorine). It is expected to

appear as a doublet due to coupling with the fluorine atom. Its chemical shift will be

downfield due to the deshielding effect of the adjacent chlorine.

The other proton is at C6 (ortho to the sulfamoyl group and meta to the chlorine). It is also

expected to appear as a doublet from fluorine coupling.
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Labile Protons:

Carboxylic Acid (-COOH): A very broad singlet, typically far downfield (>10 ppm), due to

hydrogen bonding and chemical exchange.[3]

Sulfonamide (-SO₂NH₂): A broad singlet corresponding to the two amine protons. Its

position is highly dependent on solvent, concentration, and temperature.[3]

Predicted ¹³C NMR Spectrum (in DMSO-d₆): The spectrum will show seven distinct carbon

signals.

Aromatic Carbons: Six signals will be present in the aromatic region (~110-160 ppm). The

carbon directly attached to the fluorine (C4) will show a large one-bond C-F coupling

constant, appearing as a doublet. The carbons ortho and meta to the fluorine will show

smaller two- and three-bond couplings, respectively. The chemical shifts are influenced by

the electron-withdrawing or donating properties of all substituents.

Carbonyl Carbon (-COOH): One signal in the carbonyl region (~165-175 ppm).

Exemplar Protocol for NMR Analysis:

Sample Preparation: Accurately weigh 10-15 mg of the compound for ¹H NMR (25-50 mg for

¹³C NMR).

Dissolution: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as DMSO-

d₆, which is effective for dissolving both the carboxylic acid and sulfonamide functionalities.

[3]

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Acquisition:

Acquire a standard ¹H spectrum.

Acquire a proton-decoupled ¹³C spectrum.
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To aid in assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy)

and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.

Processing: Process the spectra using appropriate software, performing Fourier

transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting

the absorption of infrared radiation at specific vibrational frequencies. For furosemide, a closely

related and more complex derivative, detailed FT-IR studies have been conducted, providing a

strong basis for interpreting the spectrum of the title compound.[10][11][12]

Expected Characteristic IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group

3500-3300 N-H stretching Sulfonamide (-SO₂NH₂)

3300-2500 O-H stretching (broad) Carboxylic Acid (-COOH)

~1700 C=O stretching Carboxylic Acid (-COOH)

~1600, ~1475 C=C stretching Aromatic Ring

1390-1290 SO₂ asymmetric stretching Sulfonamide (-SO₂NH₂)

1190-1120 SO₂ symmetric stretching Sulfonamide (-SO₂NH₂)

~1250 C-F stretching Aryl-Fluoride

| ~800 | C-Cl stretching | Aryl-Chloride |

Table 2: Predicted FT-IR absorption frequencies based on known functional group regions and

data from related molecules.[10]

High-Performance Liquid Chromatography (HPLC)
HPLC is the standard technique for assessing the purity of chemical compounds. For aromatic

acids, which can be challenging to retain on standard C18 columns, mixed-mode

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.researchgate.net/figure/Chemical-structure-of-4-chloro-2-furan-2-ylmethylamino-5-sulfamoylbenzoic-acid-FUR_fig2_264550163
https://www.researchgate.net/figure/Experimental-and-theoretical-FTIR-spectra-of_fig2_338672373
https://www.researchgate.net/publication/338672373_Quantum_chemical_studies_spectroscopic_analysis_and_molecular_structure_investigation_of_4-Chloro-2-furan-2-ylmethylamino-5-sulfamoylbenzoic_acid
https://www.researchgate.net/figure/Chemical-structure-of-4-chloro-2-furan-2-ylmethylamino-5-sulfamoylbenzoic-acid-FUR_fig2_264550163
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1364979?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


chromatography or the use of ion-pairing reagents may be necessary.[2][13][14]

Exemplar Protocol for HPLC Purity Analysis:

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in

water) and an organic solvent (e.g., acetonitrile or methanol). The acidic modifier ensures the

carboxylic acid is protonated for better retention.

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1

mg/mL in acetonitrile/water). Dilute to an appropriate concentration for analysis (e.g., 25

µg/mL).[13]

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around

254 nm.

Analysis: The purity is determined by integrating the peak area of the main component

relative to the total area of all observed peaks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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